Introduction: Unveiling the Dipeptide Glycyl-dl-aspartic Acid
Introduction: Unveiling the Dipeptide Glycyl-dl-aspartic Acid
An In-Depth Technical Guide to Glycyl-dl-aspartic Acid
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Glycyl-dl-aspartic acid is a dipeptide, a molecule formed through the linkage of two amino acids: glycine and a racemic mixture of aspartic acid (both D- and L-isomers). As fundamental units of protein catabolism, dipeptides serve as critical intermediates in biochemical pathways and as valuable model compounds in various scientific disciplines[1]. The presence of both the simplest amino acid, glycine, and the functionally complex aspartic acid, with its acidic side chain and stereoisomeric possibilities, makes Glycyl-dl-aspartic acid a subject of interest in fields ranging from chiral separation and peptidomimetic design to biomineralization[2][3][4]. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and significance, offering field-proven insights for research and development professionals.
Chemical Structure and Nomenclature
The fundamental identity of Glycyl-dl-aspartic acid is defined by its unique structural arrangement. It consists of a glycine residue linked to an aspartic acid residue via a peptide bond. The designation "dl" signifies that the aspartic acid component is a racemic mixture, containing equal amounts of the D- and L-enantiomers[5][6].
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IUPAC Name : 2-[(2-aminoacetyl)amino]butanedioic acid[7]
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Common Name : Glycyl-dl-aspartic acid
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Synonyms : GLY-DL-ASP, H-GLY-DL-ASP-OH, Glycylasparticacid[8]
The structure features a terminal amino group from the glycine residue, a terminal carboxylic acid group from the aspartic acid residue, and an additional carboxylic acid group on the aspartic acid side chain. This dicarboxylic nature significantly influences its physicochemical properties.
Stereoisomerism
The presence of a chiral center at the alpha-carbon of the aspartic acid residue results in two stereoisomers:
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Glycyl-L-aspartic acid : Incorporates the naturally occurring L-isomer of aspartic acid, which is a building block of proteins[10].
-
Glycyl-D-aspartic acid : Incorporates the D-isomer, which is less common but plays significant roles as a neurotransmitter and neuromodulator[10][11].
Glycyl-dl-aspartic acid is the equimolar mixture of these two enantiomers.
Physicochemical Properties
The properties of Glycyl-dl-aspartic acid are dictated by its functional groups: the amide (peptide) bond, a primary amine, and two carboxylic acid groups. Like its constituent amino acids, it exists as a zwitterion over a wide pH range[12].
| Property | Value | Source |
| Physical State | White crystalline solid/powder | [2][7] |
| Melting Point | 199-202 °C | [2] |
| Molecular Weight | 190.15 g/mol | [2][7][9] |
| LogP (Computed) | -4.5 to -4.85 | [7][9] |
| Predicted pKa | 2.92 ± 0.10 | [2] |
A Deeper Look at Acidity and Charge (pKa Values)
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Glycine : Possesses pKa values of approximately 2.34 for the carboxyl group and 9.60 for the amino group[13][14].
-
Aspartic Acid : Has three pKa values: ~1.99 for the α-carboxyl group, ~3.90 for the side-chain carboxyl group, and ~9.90 for the α-amino group[15].
In the dipeptide, the N-terminal amino group and the two C-terminal and side-chain carboxyl groups are the primary ionizable sites. The formation of the peptide bond alters the pKa values compared to the free amino acids[16]. The molecule will carry a net positive charge at very low pH, a net negative charge at high pH, and exist as a mixture of zwitterionic and negatively charged species at physiological pH. Its hydrophilic nature, indicated by the highly negative LogP value, suggests high water solubility, a common trait for many dipeptides which can be more soluble than the parent amino acids[17].
Synthesis and Characterization Workflow
The synthesis of dipeptides like Glycyl-dl-aspartic acid is a cornerstone of peptide chemistry. The process requires a strategic approach to ensure the correct formation of the peptide bond between the carboxyl group of glycine and the amino group of aspartic acid, preventing unwanted side reactions. This is achieved through the use of protecting groups and coupling agents.
General Synthesis Workflow
The synthesis follows a logical, multi-step process designed to control reactivity.
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Protection : The amino group of glycine and the side-chain carboxyl group of aspartic acid are "protected" with temporary chemical moieties (e.g., Boc for the amine, Benzyl ester for the acid) to prevent them from reacting.
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Activation & Coupling : The exposed carboxyl group of the protected glycine is activated using a coupling agent (e.g., TBTU, DCC). This activated species then readily reacts with the free amino group of the protected aspartic acid to form the peptide bond.
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Deprotection : All protecting groups are removed, typically in a final step using reagents like trifluoroacetic acid (TFA) or through hydrogenation, to yield the final dipeptide.
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Purification : The crude product is purified, often using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: General workflow for the chemical synthesis of a dipeptide.
Characterization
The identity and purity of the synthesized Glycyl-dl-aspartic acid are confirmed using standard analytical techniques. Mass spectrometry (MS) is used to verify the molecular weight (190.15 Da), and tandem MS (MS/MS) can confirm the amino acid sequence by analyzing fragmentation patterns[7]. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, while HPLC is used to assess purity.
Biological and Chemical Significance
While Glycyl-dl-aspartic acid itself is not a primary signaling molecule, its components and related structures have profound biological and chemical relevance.
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Metabolic Intermediate : Dipeptides are products of protein digestion and are absorbed in the intestine, often more rapidly than free amino acids[17]. They represent a key stage in the breakdown and recycling of proteins[1].
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Neurotransmitter Precursor : Both L-aspartate and D-aspartate function as excitatory neurotransmitters that bind to NMDA receptors in the central nervous system[18]. The dipeptide serves as a potential biological precursor or breakdown product of these crucial signaling molecules. D-aspartate, in particular, is involved in regulating hormone synthesis and release[11].
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Biomineralization Research : Acidic amino acids and peptides are known to play a pivotal role in controlling the formation of biological minerals like bone and shells. Studies have shown that Glycyl-L-aspartic acid influences the growth rate and morphology of synthetic aragonite (a form of calcium carbonate), highlighting its role as a model compound for understanding how organisms build their skeletons[4].
-
Chiral Separation Model : Because it is a simple dipeptide containing a chiral center, Glycyl-dl-aspartic acid and its individual isomers are useful as model compounds for developing and optimizing chiral separation technologies, such as specialized forms of capillary electrophoresis and chromatography[2].
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Glycyl-L-aspartic acid
This protocol provides a self-validating, step-by-step methodology for synthesizing one of the enantiomers, Glycyl-L-aspartic acid, using manual solid-phase techniques. The logic is grounded in the established Fmoc/tBu strategy, where the resin support acts as a purification handle.
Objective: To synthesize H-Gly-L-Asp-OH via manual Fmoc-SPPS.
Materials:
-
Fmoc-L-Asp(OtBu)-Wang resin
-
Fmoc-Gly-OH
-
Coupling Agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection Reagent: 20% Piperidine in DMF
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Wash Solvent: Dichloromethane (DCM)
-
Precipitation Solvent: Cold diethyl ether
Methodology Workflow
Caption: Step-by-step workflow for the solid-phase synthesis of Glycyl-L-aspartic acid.
Detailed Steps:
-
Resin Preparation : Swell 100 mg of Fmoc-L-Asp(OtBu)-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection (Aspartic Acid) : Drain the DMF. Add 2 mL of 20% piperidine in DMF. Agitate for 5 minutes. Drain. Repeat with a fresh 2 mL portion for 15 minutes. This step exposes the free amine of the aspartic acid and is self-validating as the fluorenyl byproduct can be quantified by UV spectroscopy to monitor reaction progress.
-
Washing : Wash the resin thoroughly (5 times with DMF, 3 times with DCM) to remove all residual piperidine.
-
Coupling (Glycine) :
-
In a separate vial, dissolve 3 equivalents of Fmoc-Gly-OH and 2.9 equivalents of HBTU in DMF. Add 6 equivalents of DIPEA. Allow to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours. The success of this step can be validated with a colorimetric test (e.g., Kaiser test) to check for free primary amines. A negative result indicates complete coupling.
-
-
Washing : Wash the resin (5 times with DMF, 3 times with DCM) to remove excess reagents.
-
Final Fmoc Deprotection (Glycine) : Repeat Step 2 to remove the Fmoc group from the newly added glycine, exposing the N-terminal amine.
-
Final Wash : Repeat Step 3 and dry the resin under vacuum.
-
Cleavage and Deprotection : Add 2 mL of the cleavage cocktail (95% TFA / 2.5% H₂O / 2.5% TIS) to the dry resin. Agitate for 3 hours. This simultaneously cleaves the peptide from the resin and removes the t-Butyl protecting group from the aspartic acid side chain.
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Precipitation and Collection : Filter the resin and collect the TFA solution. Add the solution dropwise to a 50 mL tube of cold diethyl ether. The peptide will precipitate as a white solid. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
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Purification and Lyophilization : Dry the crude peptide pellet. Dissolve it in a minimal amount of water/acetonitrile and purify using RP-HPLC. Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.
Conclusion
Glycyl-dl-aspartic acid, while a simple dipeptide, encapsulates significant chemical complexity, including stereoisomerism and multiple ionizable groups. Its study provides valuable insights into the fundamental physicochemical properties of peptides, informs the development of advanced analytical techniques, and serves as a model system for investigating complex biological processes like biomineralization. The well-established methods for its synthesis and characterization make it an accessible yet powerful tool for researchers in chemistry, biochemistry, and materials science.
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